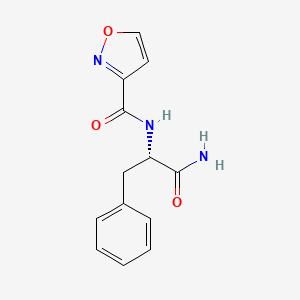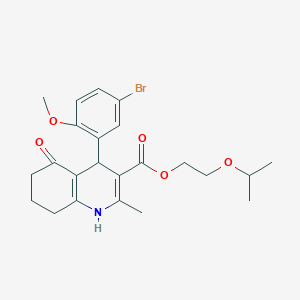amino]benzamide](/img/structure/B5026591.png)
N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been investigated for its efficacy against other types of cancer.
Mechanism of Action
Sorafenib works by inhibiting the activity of several protein kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts the signaling pathways that are involved in cell proliferation, angiogenesis, and apoptosis. This leads to the inhibition of tumor growth and the induction of tumor cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell death, and the inhibition of angiogenesis. Sorafenib has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of Sorafenib for lab experiments include its well-characterized mechanism of action and its ability to inhibit the activity of several protein kinases that are involved in cancer progression. However, the limitations of Sorafenib include its low solubility in water and its potential to cause off-target effects.
Future Directions
There are several future directions for the investigation of Sorafenib, including the development of more potent and selective inhibitors of protein kinases, the identification of biomarkers that can predict response to Sorafenib, and the investigation of Sorafenib in combination with other therapeutic agents. Additionally, the development of Sorafenib analogs that have improved pharmacokinetic properties and reduced toxicity is an area of active investigation.
Synthesis Methods
The synthesis of Sorafenib involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with 4-butylaniline to form N-(4-butylphenyl)-2-fluoro-4-bromoaniline. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl]amino]benzamide. The final step involves the methylation of the sulfonamide group with methyl iodide to form N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide.
Scientific Research Applications
Sorafenib has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including hepatocellular carcinoma, breast cancer, and thyroid cancer. Sorafenib works by inhibiting the activity of several protein kinases that are involved in cell proliferation, angiogenesis, and apoptosis. In addition to its anti-cancer properties, Sorafenib has also been investigated for its potential to treat other diseases, such as psoriasis and renal fibrosis.
properties
IUPAC Name |
N-(4-butylphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-5-6-19-7-11-21(12-8-19)26-25(28)20-9-13-22(14-10-20)27(2)32(29,30)24-17-15-23(31-3)16-18-24/h7-18H,4-6H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNXMUAFWIKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5026517.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5026533.png)
![2-{[(1-methylethylidene)amino]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B5026536.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5026541.png)
![11-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5026547.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5026556.png)


![3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026577.png)
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026605.png)
![5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5026607.png)
![11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026609.png)